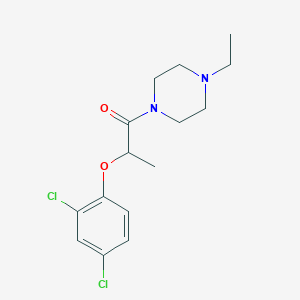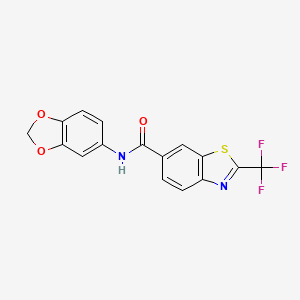![molecular formula C18H21FN2O4S B14959820 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B14959820.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with 3-ethoxypropyl bromide under basic conditions to form the sulfamoyl intermediate.
Coupling with Fluorobenzamide: The sulfamoyl intermediate is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved may vary depending on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom.
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methoxy-3-nitrobenzamide: Contains a methoxy group in addition to the nitro group.
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}cyclohexanecarboxamide: Features a cyclohexane ring instead of the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H21FN2O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H21FN2O4S/c1-2-25-12-4-11-20-26(23,24)17-9-7-16(8-10-17)21-18(22)14-5-3-6-15(19)13-14/h3,5-10,13,20H,2,4,11-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
BTVNNTKOFAQVEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959767.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14959768.png)

![3-(propanoylamino)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959778.png)


![4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14959790.png)
![2,6-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959796.png)
![Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14959798.png)
![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B14959800.png)
![2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14959808.png)
![Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate](/img/structure/B14959816.png)
![N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959819.png)
